(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo-triazole core, an indole moiety, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the dimethoxyphenyl group and the indole moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high efficiency and scalability. Purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Biological Activity
The compound (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one (CAS No. 573697-94-6) is a complex organic molecule characterized by its diverse functional groups, including indole, thiazole, and triazole moieties. This article aims to explore its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Molecular Structure
- Molecular Formula : C22H18N4O4S
- Molecular Weight : 434.47 g/mol
Structural Features
The compound's intricate structure includes:
- An indole ring system.
- A thiazole ring fused with a triazole unit.
- A dimethoxyphenyl substituent that enhances its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. A study on thiazolo[3,2-b][1,2,4]triazoles reported various biological activities including:
- Antibacterial : Compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Antifungal : Activity was noted against fungi such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|---|
Compound A | Antibacterial | Staphylococcus aureus | 32 |
Compound B | Antifungal | Candida albicans | 16 |
Compound C | Antitubercular | Mycobacterium tuberculosis | 8 |
Anticonvulsant Activity
Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have been evaluated for anticonvulsant properties. These compounds showed promising results in animal models for both maximal electroshock and pentylene tetrazole-induced seizures .
Anticancer Properties
Emerging studies suggest that the compound may possess anticancer activity. Thiazolo[3,2-b][1,2,4]triazoles have been linked to inhibition of cancer cell proliferation in various in vitro assays . The mechanism of action is believed to involve interference with cellular signaling pathways crucial for tumor growth.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Research indicates that similar compounds can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation .
Synthesis and Evaluation of Biological Activity
A notable study synthesized several derivatives of thiazolo[3,2-b][1,2,4]triazoles and evaluated their biological activities. Among the synthesized compounds:
- Five exhibited significant antimicrobial activity.
- The most potent derivatives showed low MIC values against various pathogens .
Structure-Activity Relationship (SAR)
The presence of the dimethoxyphenyl group was found to enhance the biological activity of the compound. Variations in substituents on the indole or thiazole rings significantly influenced antimicrobial potency and selectivity .
Properties
Molecular Formula |
C22H18N4O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H18N4O4S/c1-4-25-14-8-6-5-7-13(14)17(20(25)27)18-21(28)26-22(31-18)23-19(24-26)12-9-10-15(29-2)16(11-12)30-3/h5-11H,4H2,1-3H3/b18-17- |
InChI Key |
MMPFRMKVKZCUFJ-ZCXUNETKSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)C1=O |
Origin of Product |
United States |
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